molecular formula C18H16N4O B2836927 N-(2-(2-phenylpyrimidin-5-yl)ethyl)isonicotinamide CAS No. 2034512-28-0

N-(2-(2-phenylpyrimidin-5-yl)ethyl)isonicotinamide

Cat. No.: B2836927
CAS No.: 2034512-28-0
M. Wt: 304.353
InChI Key: IISWQPBUFLTYRW-UHFFFAOYSA-N
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Description

N-(2-(2-Phenylpyrimidin-5-yl)ethyl)isonicotinamide is a synthetic chemical compound designed for research purposes, featuring a molecular structure that incorporates both a 2-phenylpyrimidine and an isonicotinamide moiety. Compounds based on the 2-phenylpyrimidine scaffold are of significant interest in medicinal chemistry and chemical biology, primarily for their potential as enzyme inhibitors . Specifically, the 2,4-diaminopyrimidine core is a well-established pharmacophore known to inhibit enzymes like dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism and a validated target for anti-infective agents . Research indicates that structural analogs, particularly those with a para-linked biaryl system attached to the pyrimidine ring, can demonstrate potent antifungal activity against species such as Candida albicans and Candida glabrata . Furthermore, pyrimidine-based inhibitors have shown promise against dihydrofolate reductase from non-tuberculous mycobacteria (NTM), including Mycobacterium avium and Mycobacterium abscessus , suggesting a broader potential application in developing novel antibacterial therapies . The mechanism of action for this class of compounds typically involves competitive binding at the enzyme's active site, disrupting nucleotide synthesis and leading to inhibited cell growth . The integration of the isonicotinamide group may further modulate the compound's physicochemical properties and binding affinity. This product is intended for use in lead optimization, structure-activity relationship (SAR) studies, and biochemical screening in a laboratory setting. Please note: This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(2-phenylpyrimidin-5-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c23-18(16-7-9-19-10-8-16)20-11-6-14-12-21-17(22-13-14)15-4-2-1-3-5-15/h1-5,7-10,12-13H,6,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISWQPBUFLTYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Phenyl Substitution: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, often using a halogenated pyrimidine and a phenylboronic acid in the presence of a palladium catalyst (Suzuki coupling).

    Ethyl Chain Introduction: The ethyl chain can be added through an alkylation reaction, where the pyrimidine derivative is treated with an ethyl halide.

    Isonicotinamide Coupling: Finally, the isonicotinamide moiety is attached through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl chain, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the isonicotinamide moiety, potentially leading to dihydropyrimidine derivatives or reduced amides.

    Substitution: The phenyl group and the pyrimidine ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenated derivatives and organometallic reagents (e.g., Grignard reagents or organolithium compounds).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Dihydropyrimidine derivatives or reduced amides.

    Substitution: Various substituted pyrimidine or phenyl derivatives.

Scientific Research Applications

N-(2-(2-phenylpyrimidin-5-yl)ethyl)isonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays, particularly those involving pyrimidine-binding proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as advanced polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-(2-phenylpyrimidin-5-yl)ethyl)isonicotinamide exerts its effects depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit or activate pyrimidine-binding enzymes, affecting cellular processes.

    Therapeutic Effects: In medicinal applications, it might interfere with signaling pathways involved in inflammation or cancer progression, leading to reduced disease symptoms or tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a broader class of isonicotinamide derivatives. Key structural analogs include thiohydantoin-based derivatives (e.g., compounds 2D , 3D , and 4D from ), which share the isonicotinamide group but differ in their core heterocycles and substituents. Below is a comparative analysis:

Core Heterocycles
  • Target Compound : Contains a pyrimidine ring (six-membered, two nitrogen atoms), which is aromatic and planar, favoring stacking interactions.
  • Thiohydantoin Derivatives (2D, 3D, 4D): Feature a five-membered imidazolidinone ring with sulfur and oxygen atoms.
Substituent Effects
  • The target compound’s pyrimidine ring is substituted with a phenyl group at the 2-position, enhancing lipophilicity and steric bulk.
  • In contrast, thiohydantoin derivatives (e.g., 2D ) include electron-withdrawing (e.g., nitro in 2D ) or electron-donating (e.g., methyl in 3D , 4D ) groups on their aryl substituents, modulating electronic properties and intermolecular interactions .
Physical and Spectral Properties

A comparison of key properties is summarized below:

Compound Core Structure Substituent Melting Point (°C) Yield (%) Spectral Features (Key Peaks)
Target Compound Pyrimidine 2-Phenyl N/A N/A Expected: Aromatic C-H (1H NMR ~7–8 ppm), amide C=O (IR ~1650 cm⁻¹)
2D () Thiohydantoin 4-Nitrophenyl 210–213 60 IR: 1680 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂)
3D () Thiohydantoin m-Tolyl 235–238 53 1H NMR: δ 2.3 (CH₃), δ 7.2–7.5 (aryl H)
4D () Thiohydantoin o-Tolyl 60–62 58 13C NMR: δ 20.1 (CH₃), δ 125–140 (aryl C)
Key Observations

Melting Points :

  • Thiohydantoin derivatives exhibit wide melting point ranges (60–238°C ), influenced by substituents. For example, 4D (o-tolyl) has a significantly lower melting point, likely due to steric hindrance disrupting crystal packing.
  • The target compound’s pyrimidine core and phenyl substituent may promote higher melting points (unreported in provided data) due to aromatic stacking .

Spectral Data :

  • The target’s 1H NMR would show distinct aromatic protons from both pyridine and pyrimidine rings, while 2D–4D exhibit additional signals from thiohydantoin protons (e.g., NH or CH₂).
  • IR spectra for thiohydantoins include S=O (~1050 cm⁻¹) and C=S (~1250 cm⁻¹) stretches absent in the pyrimidine-based target .

Q & A

Q. How can researchers optimize the synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)isonicotinamide to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step procedures, including pyrimidine ring formation, coupling with isonicotinamide, and purification. Key strategies include:
  • Pyrimidine Ring Formation : Use condensation reactions with aldehydes and amidines under controlled pH (e.g., 7–8) to minimize side products .
  • Coupling Reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig cross-coupling for aryl-ethyl linkages, using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous DMF .
  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol for high purity (>95%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.5–8.5 ppm) and amide carbonyl signals (δ ~165 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 373.15) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate amide bonds .

Q. Which in vitro assays are recommended for initial biological screening of this compound?

  • Methodological Answer :
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., NSCLC, leukemia) with IC₅₀ calculations .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., RAF, DDR1) using ADP-Glo™ kits to measure ATP consumption .
  • Migration/Invasion : Boyden chamber assays for metastatic potential in NSCLC models .

Advanced Research Questions

Q. How can researchers ensure target selectivity when studying kinase inhibition by this compound?

  • Methodological Answer :
  • Panel Screening : Test against a broad kinase panel (e.g., 100+ kinases) to identify off-target effects .
  • Structural Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities for RAF vs. other kinases .
  • Mutagenesis Studies : Introduce mutations (e.g., RAF V600E) to confirm binding specificity .

Q. What strategies resolve contradictions in reported biological activities across cancer models?

  • Methodological Answer :
  • Model-Specific Factors : Compare pharmacokinetics (e.g., plasma stability) in leukemia vs. solid tumors .
  • Assay Standardization : Replicate studies using identical cell lines (e.g., HCT-116 for CRC, MV4-11 for AML) .
  • Metabolite Profiling : LC-MS to detect active/inactive metabolites in different tissues .

Q. How can structure-activity relationship (SAR) studies enhance the efficacy of isonicotinamide derivatives?

  • Methodological Answer :
  • Analog Synthesis : Modify the pyrimidine-phenyl group (e.g., halogen substitutions) to improve binding .
  • Bioisosteric Replacement : Replace the ethyl linker with methyleneoxy or thioether groups for better solubility .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., pyrimidine N1 interaction) via X-ray crystallography .

Q. What experimental designs address poor solubility in in vivo studies?

  • Methodological Answer :
  • Formulation Optimization : Use PEG-400/water (1:1) or cyclodextrin-based carriers .
  • Prodrug Synthesis : Introduce phosphate esters or glycoside moieties for enhanced bioavailability .
  • PK/PD Modeling : Monitor plasma concentrations post-administration to adjust dosing regimens .

Q. How do researchers validate the mechanism of action in RAS-mutant cancers?

  • Methodological Answer :
  • Western Blotting : Measure phosphorylation of downstream targets (e.g., MEK/ERK) in RAF-inhibited cells .
  • CRISPR Knockout : Generate RAF1/ARAF knockout cell lines to confirm on-target effects .
  • Xenograft Models : Use NSG mice with RAS-mutant tumors to correlate tumor regression with pathway inhibition .

Data Analysis & Interpretation

Q. How should researchers handle discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to assess tumor penetration .
  • Metabolomic Profiling : Identify liver-mediated degradation pathways (e.g., CYP3A4 oxidation) .
  • Dose Escalation : Adjust dosing frequency based on half-life (e.g., QD vs. BID) to maintain therapeutic levels .

Q. What computational tools are critical for predicting off-target interactions?

  • Methodological Answer :
  • Chemoproteomics : Use activity-based protein profiling (ABPP) to map off-target engagement .
  • Machine Learning : Train models on PubChem BioAssay data to predict toxicity .
  • Molecular Dynamics : Simulate binding stability in kinase ATP pockets (e.g., GROMACS) .

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